![molecular formula C8H4ClNOS B3032373 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde CAS No. 152420-81-0](/img/structure/B3032373.png)
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde
Overview
Description
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H4ClNOS and a molecular weight of 197.64 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde is 1S/C8H4ClNOS/c9-8-5(4-11)3-7-6(10-8)1-2-12-7/h1-4H .Physical And Chemical Properties Analysis
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde is a powder that is stored at room temperature . .Scientific Research Applications
a. Anticancer Activity:
- Research suggests that this compound may inhibit cancer cell growth by interfering with specific cellular pathways. Its structural features make it an interesting candidate for further study in cancer drug development .
- Dermatophytes cause fungal skin infections. 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde derivatives have demonstrated antifungal activity against these pathogens, making them relevant for topical treatments .
- The compound’s heterocyclic structure could be exploited to design novel antimalarial agents. Researchers have explored its efficacy against Plasmodium species .
- Investigations into the compound’s interaction with Alzheimer’s disease-related proteins and its potential neuroprotective effects are ongoing .
- Beyond dermatophytes, 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde derivatives have shown antifungal activity against other fungal strains .
- Preliminary studies indicate that this compound may inhibit certain viruses, making it a subject of interest in antiviral drug development .
Synthetic Chemistry and Methodology
- Researchers have developed practical synthetic routes to access 5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde and related derivatives. These methods involve starting materials like 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .
Safety and Hazards
properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-2-1-6-8(10-7)5(3-11)4-12-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJBSZTDJTFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363095 | |
| Record name | 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde | |
CAS RN |
152420-81-0 | |
| Record name | 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


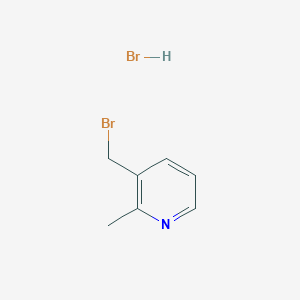
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
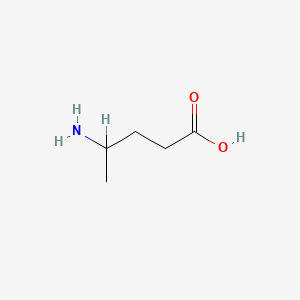
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
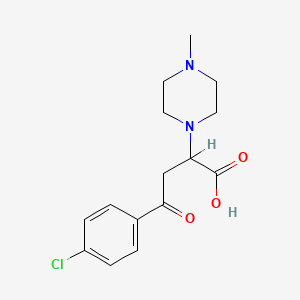
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)
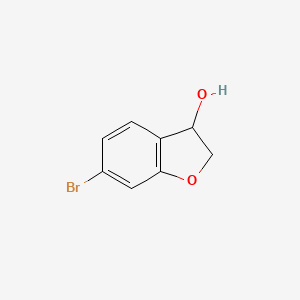


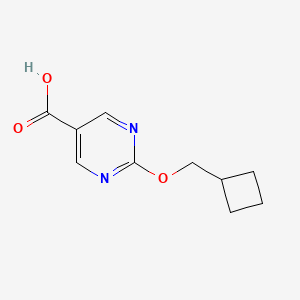
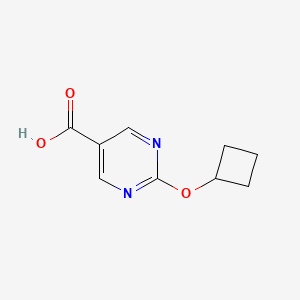
![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)